molecular formula C37H30O16 B1256018 procyanidin B4 3'-O-gallate

procyanidin B4 3'-O-gallate

Cat. No.: B1256018
M. Wt: 730.6 g/mol
InChI Key: VLFKNLZNDSEVBZ-GUFPFSRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procyanidin B4 3'-O-gallate is a B-type procyanidin, which is a class of flavan-3-ol oligomers. Procyanidins are composed of monomeric units such as (+)-catechin and (-)-epicatechin, linked primarily through C4→C8 bonds . The gallate moiety esterified to the structure is a key feature that may influence its biological activity. This compound is of significant interest in neuroscience research. Studies on structurally similar grape seed-derived procyanidin dimers and trimers, including gallated variants, have demonstrated substantial neuroprotective properties in models of Parkinson's disease . Research in rat pheochromocytoma (PC12) cells and zebrafish models indicates that these compounds can protect dopaminergic neurons and improve motor impairments induced by neurotoxins . The proposed mechanism of action for this neuroprotection involves the activation of the Nrf2/ARE signaling pathway. This leads to a reduction in reactive oxygen species (ROS) and lipid peroxidation (as measured by malondialdehyde, MDA), while enhancing the activity of key antioxidant enzymes such as glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD) . Furthermore, treatment with these procyanidins upregulates the expression of downstream genes NQO1 and HO-1 . The neuroprotective effects of procyanidins appear to be positively correlated with their degree of polymerization, and the presence of a gallate group in the structure may further enhance their efficacy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C37H30O16

Molecular Weight

730.6 g/mol

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31+,33+,34-,35-/m1/s1

InChI Key

VLFKNLZNDSEVBZ-GUFPFSRMSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O

Origin of Product

United States

Classification and Chemical Nature of Procyanidin B4 3 O Gallate As a Gallate Substituted Biflavonoid

Procyanidin (B600670) B4 3'-O-gallate is precisely classified as a gallate-substituted B-type proanthocyanidin (B93508) dimer, which places it within the larger category of flavonoids. wikipedia.orglipidmaps.org Its chemical identity is defined by its core structure, which is a biflavonoid, meaning it is composed of two flavan-3-ol (B1228485) units linked together. nih.gov

The specific flavan-3-ol units that constitute the procyanidin B4 backbone are (+)-catechin and (-)-epicatechin (B1671481). wikipedia.orglipidmaps.org These two monomers are joined by a specific type of chemical bond known as a C4→C8 linkage. wikipedia.org The defining feature of procyanidin B4 3'-O-gallate is the attachment of a galloyl group, derived from gallic acid, to one of the epicatechin units at the 3'-O-position. This esterification transforms the basic procyanidin B4 dimer into a more complex galloylated derivative.

This structural arrangement can be broken down as follows:

ComponentDescription
Flavan-3-ol Monomers The basic building blocks are (+)-catechin and (-)-epicatechin. wikipedia.orgwikipedia.org
Biflavonoid Core The two flavan-3-ol units are linked together to form the procyanidin B4 dimer. wikipedia.org
Galloyl Moiety A gallic acid molecule is attached via an ester bond to the 3'-hydroxyl group of the epicatechin unit. chemicalbook.com

Biosynthesis and Enzymatic Formation Pathways of Procyanidin B4 3 O Gallate

Current Understanding

Proanthocyanidins (B150500), also known as condensed tannins, are oligomers and polymers of flavan-3-ol (B1228485) units. nih.gov Their biosynthesis is a branch of the flavonoid pathway, and much progress has been made in identifying the core genetic and enzymatic components. mdpi.com

A major breakthrough was the identification and characterization of key enzymes like Anthocyanidin Reductase (ANR) and Leucoanthocyanidin Reductase (LAR) in the early 2000s. nih.govfrontiersin.org These discoveries clarified how the primary building blocks of PAs, the flavan-3-ol monomers (+)-catechin and (-)-epicatechin (B1671481), are synthesized. frontiersin.org It is now understood that PAs are assembled from "starter units" and "extension units". scispace.comfrontiersin.org

The regulation of the PA biosynthetic pathway at the transcriptional level is also becoming clearer. It is largely controlled by a ternary protein complex consisting of MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, which activate the expression of pathway genes. mdpi.commdpi.com Furthermore, recent research has identified microRNAs that can target these transcription factors, adding another layer of regulatory complexity. frontiersin.org

Unresolved Questions

Despite significant progress, several critical questions in PA biosynthesis remain unanswered, representing active areas of research. frontiersin.orgnih.gov

Identification in Diverse Plant Species and Plant Organs

The distribution of procyanidin (B600670) B4 3'-O-gallate is specific to certain plant families and tissues, where it exists as part of a complex mixture of other related flavan-3-ols. nih.govmdpi.com

This compound is a known constituent of several commonly consumed fruits.

Grapes (Vitis vinifera): Grape seeds are a particularly rich source of various procyanidins, including the B-type dimers and their gallate esters. mdpi.comevitachem.com Procyanidin B4 3'-O-gallate has been identified alongside other gallated dimers like procyanidin B2-3-O-gallate and B1-3-O-gallate in grape seeds. nih.gov The concentration of these compounds is significantly higher in the seeds compared to the skins. nih.gov Procyanidin B2 is consistently the most abundant dimer in grape seeds, followed by other C4→C8 linked dimers and their 3-O-gallates. mdpi.com

Apples (Malus domestica): Apples are a significant dietary source of procyanidins. researchgate.netbiointerfaceresearch.com While the general presence of procyanidins in apples is well-documented, the specific identification of this compound is part of the complex profile of these fruits.

Cacao Beans (Theobroma cacao): Cacao beans are renowned for their high content of flavonoids and polyphenols, including various procyanidins. evitachem.combiointerfaceresearch.com These compounds are major contributors to the characteristic bitterness and astringency of raw cacao.

Table 1: Presence of this compound and Related Compounds in Selected Fruits

FruitPlant PartIdentified Procyanidins
Grapes (Vitis vinifera)Seeds, SkinProcyanidin B4, this compound, Procyanidin B1, Procyanidin B2, Procyanidin B3, Procyanidin C1, Procyanidin B1-3-O-gallate, Procyanidin B2-3-O-gallate, Procyanidin B2-3'-O-gallate. nih.govmdpi.comsemanticscholar.org
Apples (Malus domestica)FruitGeneral procyanidins (B-type). researchgate.netbiointerfaceresearch.com
Cacao Beans (Theobroma cacao)BeansGeneral procyanidins (B-type). evitachem.combiointerfaceresearch.compolyphenols-site.com

This compound and its isomers have been isolated from various plants used in traditional medicine.

Hawthorn (Crataegus spp.): Hawthorn species are known to contain a variety of procyanidins, which are considered to be among their active constituents.

Dogwood Tree (Cornus spp.): Certain species of dogwood are utilized in traditional medicine, and their phytochemical profile includes proanthocyanidins.

Rhubarb (Rheum spp.): The rhizomes of rhubarb contain a complex mixture of phenolic compounds, including tannins and procyanidins.

Cinnamon (Cinnamomum spp.): Cinnamon is a source of A-type procyanidin polymers, which have been isolated and characterized for their biological activities. wur.nl

Processing of plant materials can alter the profile and concentration of procyanidins.

Grape Wine: this compound is found in red wines, transferred from the grape seeds and skins during the winemaking process. nih.govusda.gov Studies have identified a range of procyanidin dimers and their gallates, including B2-3-O-gallate, B2-3'-O-gallate, and B1-3-O-gallate, in wines made from cultivars like Graciano, Tempranillo, and Cabernet Sauvignon. nih.gov The total content of these oligomeric procyanidins in wines can range from 76.93 to 133.18 mg/L. nih.gov

Tea (Camellia sinensis): Fresh green tea leaves have been found to contain this compound. jst.go.jp It co-occurs with other dimeric proanthocyanidin (B93508) gallates such as prodelphinidin B-2 3'-O-gallate, procyanidin B-2 3,3'-di-O-gallate, and procyanidin B-2 3'-O-gallate. jst.go.jp

Table 2: Identification of this compound in Processed Products

ProductSource MaterialKey Finding
Red WineGrapes (Vitis vinifera)Contains this compound and other related gallated dimers transferred from seeds and skins during fermentation. nih.govusda.gov
Green TeaTea Leaves (Camellia sinensis)This compound has been isolated from fresh green tea leaves along with other dimeric gallates. jst.go.jp

Factors Influencing Accumulation and Varietal Differences

The concentration of this compound in plants is not static; it is influenced by a combination of genetic and environmental factors. mdpi.com

The genetic makeup of a plant is a primary determinant of its capacity to synthesize and accumulate procyanidins.

Cultivar Differences: Significant variation in procyanidin content is observed among different cultivars of the same species. For example, in grapes, the composition and concentration of flavan-3-ols and procyanidins in seeds differ markedly between varieties like Graciano, Tempranillo, and Cabernet Sauvignon. nih.govmdpi.com Similarly, apple varieties such as 'Red Delicious' and 'Granny Smith' have been found to contain higher average procyanidin content compared to 'Golden Delicious' and 'McIntosh' varieties. researchgate.net

Biosynthetic Pathway Regulation: The accumulation of procyanidins is controlled by a series of genes that encode the enzymes for the flavonoid biosynthetic pathway, such as leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR). nih.govmdpi.com The expression levels of these genes, which are under genetic control, dictate the flux towards the production of specific flavan-3-ol units and their subsequent polymerization and galloylation. nih.gov

Environmental conditions can significantly modulate the biosynthesis and accumulation of procyanidins in plants. mdpi.com

Drought Stress: Water availability has a notable impact on procyanidin metabolism. Studies on grapevines have shown that water deficit can up-regulate the expression of several genes involved in flavanol biosynthesis in seeds. mdpi.com For instance, sustained or regulated deficit irrigation has been observed to alter the accumulation patterns of procyanidins in Tempranillo grape seeds. mdpi.com Water deficits can accelerate ripening and trigger changes in the gene expression that regulates flavonoid biosynthesis in grape berries. nih.gov

Other Environmental Stresses: A range of other ecological factors can influence procyanidin levels, including light exposure, temperature, soil composition (such as nitrogen availability), and pathogen infection. mdpi.comnih.gov These factors can affect the expression of both structural genes and the transcription factors that regulate the entire biosynthetic pathway. mdpi.com

Significance of Galloyl Moieties in the Bioactivity of Polyphenolic Compounds

The addition of a galloyl moiety—a process known as galloylation—is a significant structural modification that can substantially alter the biological properties of polyphenolic compounds, including proanthocyanidins (B150500). nih.govresearchgate.net Research has consistently shown that the presence of one or more galloyl groups (3,4,5-trihydroxybenzoyl groups) esterified to a flavonoid backbone can enhance its bioactivity. researchgate.netrsc.org

The galloyl group increases the number of phenolic hydroxyl groups available on the molecule. nih.gov These hydroxyl groups are crucial for interactions with other molecules, such as proteins, often through the formation of hydrogen bonds. nih.gov This enhanced binding capability is believed to be a primary reason for the heightened biological effects observed in galloylated polyphenols compared to their non-galloylated counterparts. nih.govbohrium.com For instance, studies on various catechins and proanthocyanidins have demonstrated that galloylated forms exhibit stronger interactions with proteins and enzymes. nih.govbohrium.com This principle suggests that the galloyl group on procyanidin (B600670) B4 3'-O-gallate is a critical determinant of its potential biological functions.

Advanced Analytical Methodologies for Isolation and Characterization of Procyanidin B4 3 O Gallate

Extraction and Sample Preparation Techniques for Complex Plant Matrices

The initial and critical step in the analysis of procyanidin (B600670) B4 3'-O-gallate is its efficient extraction from the plant matrix. The choice of solvent and extraction method significantly influences the yield and purity of the extracted proanthocyanidins (B150500).

Commonly used solvents for proanthocyanidin (B93508) extraction include methanol (B129727), ethanol, acetone (B3395972), and water, or mixtures thereof. mdpi.com The selection of the solvent system is crucial; for instance, methanol is often effective for lower molecular weight polyphenols, whereas aqueous acetone is preferred for higher molecular weight flavanols. nih.gov For the extraction of procyanidins from various medicinal herbs, a 60% hydromethanolic mixture with 1% formic acid has been identified as an optimal solvent system. mdpi.com The addition of a small amount of acid, like formic acid, can improve the stability of some polyphenols during extraction. mdpi.com

Several methods can be employed to enhance extraction efficiency. Ultrasound-assisted extraction is a technique that utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds. mdpi.com Studies have shown that an ultrasound treatment for 10 minutes followed by stirring can be an effective method for procyanidin extraction. mdpi.com Other advanced extraction techniques include microwave-assisted enzymatic hydrolysis and the use of deep eutectic solvents, which can significantly improve extraction yields and reduce extraction times. mdpi.com

Following extraction, sample preparation is often necessary to remove interfering substances and concentrate the target compounds. Solid-phase extraction (SPE) is a common cleanup procedure. For instance, after extracting procyanidins with aqueous methanol, filtering the solution through a C18 cartridge can improve the repeatability and purity of the subsequent analysis. ethz.ch

Table 1: Optimized Extraction and Sample Preparation Parameters

Parameter Recommended Condition Rationale
Solvent 60% Hydromethanolic mixture with 1% formic acid Optimized for procyanidin extraction from medicinal herbs. mdpi.com
Solid-to-Solvent Ratio 25:1 (w/v) Determined as optimal for procyanidin extraction. mdpi.com
Extraction Method Ultrasound treatment (10 min) followed by stirring (15 min) Enhances extraction efficiency by disrupting cell walls. mdpi.com

| Sample Cleanup | C18 cartridge filtration | Improves repeatability and purity for HPLC analysis. ethz.ch |

Chromatographic Separation Techniques

Due to the complexity of plant extracts and the structural similarity among different procyanidins, chromatographic techniques are indispensable for the separation and isolation of procyanidin B4 3'-O-gallate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of procyanidins. ethz.chopenagrar.de Both reversed-phase and normal-phase HPLC are utilized, often in conjunction with mass spectrometry (MS) for detection and identification. usda.govnih.gov

In a typical reversed-phase HPLC setup for procyanidin analysis, a C18 column is used. google.com The mobile phase often consists of a gradient of an acidified aqueous solvent (e.g., water with 0.05% trifluoroacetic acid) and an organic solvent like acetonitrile. google.com Detection is commonly performed using a UV detector at 280 nm, the wavelength at which procyanidins absorb light. openagrar.deacs.org HPLC methods have been developed to separate various procyanidin dimers, including B1, B2, B3, and B4, as well as their galloylated derivatives. openagrar.denih.gov

Normal-Phase and Reversed-Phase Chromatographic Approaches

Both normal-phase (NP) and reversed-phase (RP) chromatography are employed for the separation of procyanidins, each offering distinct advantages. usda.gov

Reversed-Phase (RP) Chromatography is widely used for the analysis of less polar compounds. In the context of procyanidins, RP-HPLC with a C18 stationary phase is common. google.comepo.org This technique separates compounds based on their hydrophobicity. However, RP-HPLC is often less effective at separating procyanidins with a high degree of polymerization (DP > 3). usda.gov

Normal-Phase (NP) Chromatography , particularly with a diol column, has proven effective for separating polymeric proanthocyanidins based on their degree of polymerization. nih.gov In NP-HPLC, proanthocyanidins elute in increasing order of their molecular masses. nih.gov The separation mechanism in NP-HPLC for procyanidins is thought to be governed by a precipitation/redissolution mechanism in the aprotic/protic solvent system. nih.gov Hydrophilic Interaction Chromatography (HILIC), a variant of normal-phase chromatography, is also gaining attention for the separation of proanthocyanidins. mdpi.commdpi.com

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been successfully applied to the preparative separation and purification of procyanidins. acs.orgglobalresearchonline.net HSCCC avoids the use of solid stationary phases, which can irreversibly adsorb procyanidins.

This technique has been used for the preparative separation of procyanidins from various sources, including grape seeds. cienciavitae.ptknutd.edu.ua By optimizing the two-phase solvent system, HSCCC can separate procyanidins according to their degree of polymerization. cienciavitae.pt For instance, a one-step HSCCC process has been used to fractionate grape seed proanthocyanidins into seven distinct fractions with increasing mean degrees of polymerization. researchgate.net

Gel Permeation Chromatography

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a valuable tool for fractionating and purifying proanthocyanidins based on their molecular size. longdom.orgnih.gov Sephadex LH-20 is a commonly used stationary phase for this purpose. longdom.orgnih.gov

In GPC, larger proanthocyanidin polymers are excluded from the pores of the stationary phase and elute first, while smaller oligomers penetrate the pores and have longer retention times. longdom.org This allows for the separation of proanthocyanidins according to their molecular weight distribution. longdom.org GPC is particularly useful for obtaining fractions with a specific range of polymerization degrees, which can then be further analyzed by other techniques like HPLC-MS. acs.org

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

Technique Principle Stationary Phase Example Mobile Phase Example Key Advantage
HPLC (Reversed-Phase) Partition based on hydrophobicity C18 Water/Acetonitrile with acid Good separation of lower DP procyanidins. openagrar.denih.gov
HPLC (Normal-Phase) Adsorption/partition, precipitation/redissolution Diol Hexane/Methanol/Ethyl Acetate (B1210297) Separation based on degree of polymerization. nih.govnih.gov
HSCCC Liquid-liquid partition None (liquid phases) Biphasic solvent system No irreversible adsorption, suitable for preparative scale. acs.orgglobalresearchonline.net

| GPC | Size exclusion | Sephadex LH-20 | N,N-dimethylformamide with additives | Fractionation based on molecular size. acs.orglongdom.org |

Spectroscopic Characterization for Structural Elucidation

Following isolation, spectroscopic methods are crucial for the unambiguous structural elucidation of this compound.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and fragmentation patterns of procyanidins. semanticscholar.orgnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of these compounds. nih.gov The monoisotopic mass of this compound is 730.15338 Da. ebi.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the molecule, including the connectivity of atoms and stereochemistry. Both 1H NMR and 13C NMR spectra are used. clockss.orgacs.org However, the NMR spectra of procyanidins can be complex due to the presence of rotational isomers. clockss.org Two-dimensional NMR techniques, such as HMBC, are often necessary to confirm the linkage between the flavan-3-ol (B1228485) units. acs.org The structure of this compound has been established through spectroscopic evidence, confirming it as a gallate ester formed by the condensation of gallic acid with the 3'-hydroxy group of procyanidin B4. jst.go.jpnih.gov

Table 3: Compound Names Mentioned

Compound Name
(+)-Catechin
(-)-Epicatechin (B1671481)
(-)-Epigallocatechin
Epicatechin-3-O-gallate
Epigallocatechin-3-O-gallate
Gallic acid
Procyanidin A2
Procyanidin B1
Procyanidin B1-3-O-gallate
Procyanidin B2
Procyanidin B2-3,3'-di-O-gallate
Procyanidin B2-3'-O-gallate
Procyanidin B3
Procyanidin B4
Procyanidin B4 3,3''-di-O-gallate
Procyanidin B4 3''-O-gallate
This compound
Procyanidin B5
Procyanidin C1
Prodelphinidin B-2 3'-O-gallate

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of procyanidins, including this compound. nih.gov ¹H-NMR, in particular, provides detailed information about the chemical environment of protons within the molecule. The spectra of procyanidins are often complex due to the presence of rotational isomers, which results in a multiplicity of signals. clockss.org This phenomenon, while complicating interpretation, also serves as an additional analytical criterion for these compounds. nih.gov

The analysis of acetate derivatives of procyanidins using ¹H-NMR has been a systematic approach to study these conformational isomers. nih.gov For the structural confirmation of synthesized this compound, ¹H-NMR data, often in conjunction with ¹³C-NMR, is crucial. clockss.org The presence of a galloyl moiety significantly influences the chemical shifts of nearby protons, aiding in its localization. For instance, the condensation of an electrophile derived from (+)-catechin with a nucleophile from (-)-epicatechin can yield procyanidin B4 3-O-gallate, and its structure is confirmed through satisfactory ¹H-NMR and ¹³C-NMR data. clockss.org

To overcome the complexity of one-dimensional spectra, two-dimensional (2D) NMR techniques are invaluable. capes.gov.br Techniques such as COSY (Correlation Spectroscopy), HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is essential for unambiguously assigning the interflavanoid linkage (e.g., C4–C8 or C4–C6) and the position of the galloyl group. nih.govcapes.gov.br For example, long-range correlations in HMBC spectra can identify the flavan (B184786) junction at C4 and C8. nih.gov

A significant limitation of NMR analysis is the requirement for relatively large and pure sample quantities, typically in the range of 500 ng, which is considerably more than what is needed for mass spectrometry. nih.gov Chromatographic purification is usually performed prior to NMR analysis, but obtaining the necessary quantity with high purity can be challenging and may lead to multiple interpretations of the data. nih.gov

Table 1: Illustrative ¹H-NMR Data for a Procyanidin B4 Analog

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2''7.01s
H-6''7.01s
H-2'6.89br s
H-5'6.87br s
H-6'6.80-6.60m
H-66.58s
H-86.13br s
H-35.89br s
H-45.55br s
H-2'''5.14br s
H-3'''5.12br s
H-4'''4.78br s
H-3''4.54br s
H-4a3.84br s
CH₂3.14-2.72m

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS, MALDI MS/MS)

Mass spectrometry (MS) is a highly sensitive and powerful technique for the characterization of procyanidins. ipb.pt It is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to analysis. wiley.com

LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is instrumental in identifying and structurally elucidating procyanidins from various sources. nih.gov In the negative ion mode, procyanidin dimers often show a characteristic [M-H]⁻ ion. For instance, a peak at m/z 577 is indicative of a procyanidin dimer. researchgate.net The addition of a galloyl group results in a mass shift of 152 Da. nih.gov Therefore, a galloylated procyanidin dimer would exhibit an [M-H]⁻ ion at m/z 729. mdpi.com

Fragmentation patterns obtained through MS/MS are crucial for structural confirmation. Typical fragmentation of procyanidins involves retro-Diels-Alder (RDA) cleavage, quinone methide (QM) fission, and heterocyclic ring fission (HRF). researchgate.netresearchgate.net For B-type procyanidins, QM cleavage of the interflavan bond is a common fragmentation pathway. researchgate.net The presence of fragment ions resulting from the loss of a galloyl group (loss of 152 Da) can confirm the galloylated nature of the compound. researchgate.net

MALDI-TOF MS

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is particularly suitable for the analysis of oligomeric and polymeric procyanidins. nih.gov In MALDI-TOF MS, procyanidins are often detected as sodium adducts [M+Na]⁺ in the positive ion mode. nih.gov Galloylated procyanidins are identified by mass shifts corresponding to the number of gallic acid esters. For example, a singly galloylated dimer would show a mass increase of 152 Da compared to the non-galloylated dimer. nih.gov

Table 2: Key Mass Spectrometry Data for this compound and Related Compounds

Compound/FragmentIonization Modem/z (Observed)Interpretation
Procyanidin B4Negative577[M-H]⁻ of a procyanidin dimer. researchgate.net
This compoundNegative729[M-H]⁻ of a monogalloylated procyanidin dimer. mdpi.com
This compoundPositive (MALDI)753[M+Na]⁺ of a monogalloylated procyanidin dimer. nih.gov
FragmentNegative289Catechin (B1668976)/epicatechin monomer unit from QM cleavage. nih.gov
FragmentNegative425[M-H-152]⁻ from RDA fragmentation of a dimer. wiley.com

Quantitative Analysis Methods

Accurate quantification of this compound is essential for understanding its distribution and significance.

UV Diode Array Detection

High-performance liquid chromatography (HPLC) coupled with a UV diode array detector (DAD) is a common method for the quantitative analysis of procyanidins. mdpi.com Procyanidins exhibit characteristic UV absorption maxima around 280 nm. acs.org While UV detection is a robust technique, it is not entirely specific for procyanidins, as other phenolic compounds can also absorb at this wavelength. mdpi.com Therefore, chromatographic separation is critical to ensure that the peak being quantified corresponds solely to the compound of interest.

Considerations for Response Factors and Calibration Standards

A major challenge in the quantitative analysis of procyanidins is the lack of commercially available standards for every individual oligomer, including galloylated forms like this compound. nih.govresearchgate.net This scarcity necessitates careful consideration of response factors. The response of a detector (like UV or MS) can vary significantly between different procyanidin structures, including variations in the degree of polymerization and galloylation. researchgate.net

When a specific standard is unavailable, quantification is often performed using a readily available standard, such as catechin or epicatechin. ethz.ch However, this approach can lead to underestimation or overestimation of the actual concentration because the molar response factors of the analyte and the standard are likely different. ethz.chup.ac.za It has been shown that for accurate quantification, the evaluation should be based on area counts at 280 nm when using (-)-epicatechin as a standard for procyanidins. ethz.ch The development of methods to determine or estimate the molar relative response factors (MRRFs) is crucial for improving the accuracy of quantitative analysis. acs.org

Challenges in Purification and Identification of Galloylated Procyanidin Oligomers

The purification and identification of galloylated procyanidin oligomers present several significant challenges.

Structural Complexity : Proanthocyanidins are a complex class of compounds with a vast number of possible structures arising from different monomeric units, interflavan linkages (B-type vs. A-type), stereochemistry, and the degree and position of galloylation. nih.govwur.nl This complexity makes the isolation of a single, pure compound extremely difficult.

Co-elution : The structural similarity among different procyanidin oligomers often leads to co-elution in chromatographic systems, complicating both purification and identification. nih.gov For example, galloylated dimers may co-elute with their non-galloylated counterparts. nih.gov

Lack of Standards : As previously mentioned, the commercial unavailability of pure standards for most galloylated procyanidin oligomers is a major obstacle for unambiguous identification and accurate quantification. nih.govresearchgate.net

Instability : Procyanidins can be unstable and prone to degradation or rearrangement under certain conditions, such as exposure to heat, light, or changes in pH. ethz.ch This instability can affect the outcomes of purification and analysis.

Low Abundance : While present in many plant sources, the concentration of specific galloylated oligomers like this compound can be relatively low, making their isolation in sufficient quantities for detailed structural analysis (e.g., NMR) challenging. ipb.pt

Overcoming these challenges often requires a multi-pronged approach, combining various chromatographic techniques for separation (e.g., centrifugal partition chromatography) with high-resolution mass spectrometry and advanced NMR methods for structural elucidation. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Biological Action of Procyanidin B4 3 O Gallate

Antioxidant Mechanisms at the Cellular Level

The antioxidant properties of procyanidin (B600670) B4 3'-O-gallate are a cornerstone of its biological action, operating through several interconnected cellular pathways. These mechanisms collectively combat oxidative stress, a condition implicated in numerous chronic diseases.

Procyanidin B4 3'-O-gallate demonstrates notable free radical scavenging capabilities. clockss.org Its efficacy has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for assessing antioxidant activity. clockss.orgmdpi.com In one study, the galloyl-substituted procyanidin B4 series, including the 3-O-gallate form, was synthesized and tested for its ability to neutralize DPPH radicals. clockss.org The results indicated that the presence of the galloyl group is very important for this activity. clockss.org While the radical scavenging ability of the procyanidin B4 series was found to be less potent than that of the procyanidin B1 and B2 series, the galloylated forms still showed significant activity. clockss.org

The parent compound, procyanidin B4, has also been shown to effectively scavenge both DPPH and superoxide (B77818) radicals, with reported IC50 values of 12.15 µM and 8.67 µM, respectively. lipidmaps.org This inherent activity of the base molecule is enhanced by the addition of the gallate group. clockss.org

Table 1: DPPH Radical Scavenging Activity of Procyanidin B4 3-O-gallate and Related Compounds EC50 (μM) represents the concentration required to scavenge 50% of DPPH radicals.

Compound EC50 (μM) clockss.org
Procyanidin B4 3-O-gallate 1.8
Procyanidin B4 3.3
Procyanidin B4 3,3”-di-O-gallate 1.4
DL-α-tocopherol (Control) 16.5

Research on related procyanidin structures provides strong evidence for the modulation of intracellular reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov Studies involving procyanidin dimers, including the parent procyanidin B4 and other galloylated forms like procyanidin B1-3-O-gallate and B2-3-O-gallate, have shown a significant reduction in ROS and MDA content in cellular models of oxidative stress. nih.govnih.govmdpi.com For instance, in a Parkinson's disease model using PC12 cells, treatment with various procyanidin dimers decreased the levels of ROS and MDA that were elevated by an inducing agent. nih.gov Similarly, in a model of H₂O₂-induced oxidative stress, these procyanidins inhibited the increase in ROS and MDA levels. nih.govmdpi.com Another related compound, procyanidin B2 3″-O-gallate, was also found to prevent glutamate-induced cell death by blocking the accumulation of intracellular ROS. nih.gov These findings suggest that this compound likely shares this crucial mechanism of reducing harmful ROS and mitigating lipid peroxidation.

Beyond direct scavenging, procyanidins enhance the cell's own defense systems by upregulating endogenous antioxidant enzymes. nih.govmdpi.com Studies on a range of procyanidin dimers, including procyanidin B4, have demonstrated their ability to increase the activity of key enzymes such as glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD). nih.govnih.govmdpi.com In both a Parkinson's disease model and an H₂O₂-induced oxidative stress model, treatment with procyanidin dimers reversed the decrease in the activity of these protective enzymes. nih.govnih.govmdpi.com This upregulation strengthens the cell's capacity to neutralize a wide array of reactive oxygen species. For example, supplementation with grape seed proanthocyanidins (B150500) has been shown to increase the activities of SOD and GSH-Px in animal models. mdpi.com This mechanism is fundamental to protecting cells from oxidative damage that can harm vital cellular components. mdpi.com

A pivotal mechanism underlying the antioxidant effects of many polyphenols, including procyanidins, is the activation of the Nuclear Factor-Erythroid 2-Related Factor (Nrf2)/Antioxidant Response Element (ARE) pathway. nih.govmdpi.com This pathway is a master regulator of the cellular antioxidant response. mdpi.com Research on procyanidin dimers, including procyanidin B4 and its galloylated counterparts (B1-G and B2-G), shows they can upregulate the expression of Nrf2. nih.govnih.govmdpi.com Activation of Nrf2 leads to the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.govmdpi.com Studies have confirmed that procyanidin dimers upregulate the expression of Nrf2, HO-1, and NQO1 in various cell and animal models, suggesting this is a key strategy by which these compounds confer protection against oxidative stress. nih.govmdpi.comresearchgate.net

Enzyme Modulation and Inhibition

This compound has been identified as an inhibitor of DNA polymerases, enzymes critical for DNA replication and repair. clockss.org Research investigating the inhibitory activity of synthesized galloyl-substituted procyanidin B4 derivatives found that the presence of a gallate moiety is crucial for DNA polymerase inhibition. clockss.org Specifically, procyanidin B4 3-O-gallate showed inhibitory action against both DNA polymerase α, which is primarily involved in DNA replication, and DNA polymerase β, which functions in DNA repair. clockss.org The inhibitory activity tends to increase with the number of galloyl groups attached to the procyanidin structure. clockss.org

Table 2: Inhibitory Activity of Procyanidin B4 3-O-gallate and Related Compounds on DNA Polymerases IC50 (μg/mL) represents the concentration required to inhibit 50% of the enzyme's activity.

Compound DNA Polymerase α IC50 (μg/mL) clockss.org DNA Polymerase β IC50 (μg/mL) clockss.org
Procyanidin B4 3-O-gallate 17.2 40.0
Procyanidin B4 >100 >100
Procyanidin B4 3,3”-di-O-gallate 5.2 19.8

DNA Topoisomerase (ATP-Hydrolyzing) Inhibition

Procyanidin B4, the parent compound of this compound, has been identified as an inhibitor of DNA topoisomerase (ATP-hydrolyzing), also known as topoisomerase II. nih.govebi.ac.ukchemicalbook.com This enzyme is crucial for managing DNA topology by catalyzing the ATP-dependent breakage and rejoining of double-stranded DNA, a process essential for DNA replication and transcription. ebi.ac.uk The inhibitory action against this enzyme classifies procyanidin B4 as a potential antineoplastic agent, as interfering with topoisomerase activity can disrupt the proliferation of cancer cells. nih.govebi.ac.ukchemicalbook.com While the direct inhibitory activity of the galloylated form, this compound, on DNA topoisomerase is a subject for further specific investigation, the known activity of its precursor suggests a potential mechanism of action.

Squalene (B77637) Epoxidase Inhibition

Procyanidin gallates, a class of compounds to which this compound belongs, have been recognized for their inhibitory effects on squalene epoxidase. jst.go.jp This enzyme is a key regulator in the biosynthesis of cholesterol. scispace.com Specifically, research has highlighted that dimeric proanthocyanidin (B93508) gallates isolated from green tea leaves, such as procyanidin B-2 3,3'-di-O-gallate and procyanidin B-5 3,3'-di-O-gallate, are potent inhibitors of squalene epoxidase. jst.go.jpmedchemexpress.com For instance, procyanidin B-5 3,3'-di-O-gallate demonstrates a strong inhibitory effect with an IC50 value of 0.55 μM. medchemexpress.com The inhibition of squalene epoxidase by these related compounds suggests that this compound may also share this mechanism, potentially contributing to cholesterol-lowering effects. jst.go.jpmedchemexpress.com

Modulation of Phosphatase Activities (e.g., PRL-3)

Studies have shown that various procyanidins can inhibit the activity of the Phosphatases of Regenerating Liver (PRL) family, which are considered therapeutic targets in cancer. nih.gov Specifically, procyanidins have been found to inhibit all three members of the PRL family in the low micromolar range. nih.gov Research on procyanidin C2 demonstrated a concentration-dependent inhibition of PRL-3. nih.gov While monomeric catechins show weak inhibitory activity, the potency of procyanidins does not necessarily increase with more than three catechin (B1668976) units. nih.gov

Interestingly, some procyanidins exhibit selectivity. For example, procyanidin B3 shows a 38-fold higher activity towards PRL-1 over PRL-3. researchgate.net This suggests that the specific structure of the procyanidin influences its interaction with PRL phosphatases. researchgate.net The inhibition of PRL-3-induced cell migration by procyanidin C2 further supports the potential of these compounds to modulate cellular pathways regulated by PRLs. nih.gov Although direct studies on this compound are needed, the evidence from related procyanidins points towards a potential role in modulating PRL phosphatase activity. nih.govnih.gov It is important to note that recent studies suggest PRL-3's role in cancer may be independent of its phosphatase activity, focusing instead on its protein-protein interactions. biorxiv.org

Modulation of Cellular Signaling Pathways

Regulation of Cell Survival and Apoptosis in Cell Lines

Procyanidins have been shown to induce apoptosis in various cancer cell lines through the activation of caspases, which are key executioners of programmed cell death. nih.govd-nb.info Apple procyanidins, for example, have been found to activate both caspase-3 and caspase-9 in tumor cells. nih.govresearchgate.net This activation is linked to the intrinsic mitochondrial pathway of apoptosis. nih.gov

The process often involves an increase in mitochondrial membrane permeability and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.gov This release then triggers the activation of caspase-9, which in turn activates the effector caspase, caspase-3. nih.govresearchgate.net The activation of caspase-3 is a central event leading to the cleavage of various cellular substrates and the morphological changes characteristic of apoptosis. d-nb.infoiiarjournals.org Studies have demonstrated that procyanidin treatment leads to increased expression and activation of caspase-3 and caspase-9 in different cell lines. nih.govnih.govresearchgate.net

Procyanidin TypeCell Line(s)Observed Effect on CaspasesReference
Apple ProcyanidinsB16 mouse melanoma, BALB-MC.E12 mouse mammary tumorIncreased activation of Caspase-3 and Caspase-9. nih.govresearchgate.net
General ProcyanidinsMIA PaCa-2 (pancreatic cancer)Activation of the Caspase-9 pathway. nih.govd-nb.info
General ProcyanidinsHT-29, SW-480, LoVo (colon cancer)Increased Caspase-3 protein activation. nih.govd-nb.info

The regulation of apoptosis by procyanidins also involves the modulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. nih.govnih.gov A key mechanism by which procyanidins induce apoptosis is by altering the ratio of these proteins. nih.gov

Research has consistently shown that procyanidin treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax in various cancer cell lines. nih.govd-nb.infonih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, facilitating the release of cytochrome c and subsequent caspase activation. nih.govnih.gov For instance, in oral squamous cell carcinoma (OSCC) cells, procyanidin-induced apoptosis was associated with decreased Bcl-2 activation and increased Bax activation. nih.govd-nb.info Similarly, in MIA PaCa-2 pancreatic cancer cells, apoptosis was mediated by the suppression of Bcl-2 levels. nih.govd-nb.info

Procyanidin TypeCell Line(s)Effect on Bcl-2 Family ProteinsReference
General ProcyanidinsOSCC (oral squamous cell carcinoma)Decreased Bcl-2 protein activation, increased Bax protein activation, increased Bax/Bcl-2 ratio. nih.govd-nb.info
General ProcyanidinsMIA PaCa-2 (pancreatic cancer)Suppression of Bcl-2 level. nih.govd-nb.info
Procyanidin B2Various Hodgkin and Reed-Sternberg cell linesInhibited expression of anti-apoptotic proteins including Bcl-2 and Bcl-xL. nih.govd-nb.info
Procyanidin Dimers and Trimer C1MPP+-injured PC12 cellsSignificantly downregulated Bax protein expression and upregulated Bcl-2 protein expression. nih.gov
Induction of Cell Cycle Arrest (e.g., G1 Phase)

This compound has demonstrated the ability to impede the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase. d-nb.infonih.govbiointerfaceresearch.com This effect has been observed in various cancer cell lines, including those of the pancreas, bladder, and esophagus. d-nb.infobiointerfaceresearch.com For instance, in BxPC-3 pancreatic cancer cells, treatment with procyanidin resulted in an accumulation of cells in the G1 phase of the cell cycle. d-nb.infonih.gov Similarly, studies on BIU87 human bladder cancer cells and esophageal adenocarcinoma cells showed that procyanidin treatment led to G1 phase arrest, thereby inhibiting cell proliferation. d-nb.infonih.govbiointerfaceresearch.com The induction of G1 arrest is a key mechanism through which this compound exerts its anti-proliferative effects. d-nb.info

Downregulation of Cell Cycle Regulators (e.g., Cyclin D1, CDK4, Survivin)

The induction of G1 phase cell cycle arrest by this compound is closely linked to its ability to downregulate key cell cycle regulatory proteins. d-nb.infonih.gov Research has shown that treatment with this compound leads to a decrease in the expression levels of Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), and Survivin. d-nb.infonih.gov The Cyclin D1-CDK4 complex is crucial for the transition of cells from the G1 to the S phase of the cell cycle. d-nb.infonih.gov By inhibiting the expression of these proteins, procyanidin effectively halts cell cycle progression. d-nb.infonih.gov For example, in BIU87 bladder cancer cells, procyanidin treatment resulted in a marked reduction in Cyclin D1, CDK4, and Survivin levels. d-nb.infonih.gov This downregulation disrupts the normal cell cycle machinery, leading to the observed G1 arrest and subsequent inhibition of cancer cell growth. d-nb.infonih.gov

Involvement of IKKα and IKKγ

Studies investigating the cytotoxic effects of a synthesized procyanidin dimer, [3-O-galloyl]-(-)-epicatechin-(4β,8)-(+)-catechin-3-O-gallate (GECGC), have shed light on the involvement of the IκB kinase (IKK) complex. tandfonline.comnih.gov This research, conducted on a panel of genetically modified cell lines, suggested that the cell death mediated by this procyanidin involves IKKα and IKKγ. tandfonline.comnih.gov The IKK complex, which also includes IKKβ, is a key regulator of the NF-κB signaling pathway. tandfonline.com In fibroblast cell lines where the genes for IKKα and IKKγ were deleted, there was a reduced sensitivity to the cytotoxic effects of GECGC, indicating the importance of these specific subunits in the compound's mechanism of action. tandfonline.com

Upregulation of Fas Ligand (sFasL, mFasL)

While direct evidence for the upregulation of soluble Fas Ligand (sFasL) and membrane-bound Fas Ligand (mFasL) specifically by this compound is limited, related studies on other natural compounds suggest that modulation of the Fas/FasL system is a plausible mechanism for inducing apoptosis in cancer cells. The Fas/FasL pathway is a critical signaling cascade that triggers programmed cell death. Upregulation of FasL on the surface of cells can lead to the activation of the Fas receptor on neighboring cells, initiating the apoptotic process.

Anti-inflammatory Mechanisms in Cellular Models

Inhibition of NF-κB Signaling Pathway

This compound exhibits significant anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govspandidos-publications.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses, including pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). d-nb.infonih.gov

Studies have demonstrated that prodelphinidin B-4 3'-O-gallate, a structurally related compound, effectively suppresses the NF-κB pathway in lipopolysaccharide (LPS)-activated murine macrophage RAW264 cells. nih.gov This inhibition occurs at multiple levels. The compound was shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This prevents the nuclear translocation of the active p65 subunit of NF-κB. nih.gov Furthermore, the compound was found to inhibit the phosphorylation of IκB kinase α/β (IKKα/β) and TGF-beta-activated kinase (TAK1), which are upstream kinases in the NF-κB signaling cascade. nih.gov By downregulating the TAK1-NF-κB pathway, this compound effectively reduces the expression of NF-κB target genes, thereby exerting its anti-inflammatory effects. nih.gov The inhibition of NF-κB signaling has also been observed in other cellular models, highlighting its importance as a molecular target for the anti-inflammatory actions of procyanidins. d-nb.infospandidos-publications.comresearchgate.net

Modulation of MAPK/AP-1 Activation

In addition to the NF-κB pathway, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways, which are also central to inflammatory processes. spandidos-publications.commdpi.com The MAPK family of proteins, including ERK, JNK, and p38, are involved in transducing extracellular signals to the nucleus, leading to the activation of transcription factors like AP-1. d-nb.info The AP-1 transcription factor, in turn, regulates the expression of genes involved in inflammation and cell proliferation. d-nb.info

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound, a component of the broader class of proanthocyanidins, has demonstrated notable anti-inflammatory effects through the inhibition of various pro-inflammatory cytokines and mediators. Research on related procyanidins provides insight into these mechanisms. For instance, procyanidins, in general, have been shown to reduce the release of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). biointerfaceresearch.com In murine macrophage RAW264 cells stimulated with lipopolysaccharide (LPS), a prodelphinidin B-4 3'-O-gallate, structurally similar to this compound, caused a dose-dependent inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. nih.gov This inhibition subsequently led to a decrease in the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov

The underlying molecular mechanism for this inhibition involves the downregulation of the NF-κB signaling pathway. nih.gov Specifically, the galloylated prodelphinidin was found to suppress the LPS-induced phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. nih.gov Furthermore, it was observed to suppress the phosphorylation of IκB kinase α/β (IKKα/β) and TGF-beta-activated kinase (TAK1), key upstream regulators of the NF-κB pathway. nih.gov Similarly, other procyanidins have been found to inhibit the expression of NF-κB/p65-targeted proteins like COX-2 and iNOS in human squamous carcinoma A431 cells. d-nb.info

Studies on various proanthocyanidin extracts have consistently shown a reduction in pro-inflammatory markers. For example, proanthocyanidins from blueberry were shown to significantly reduce the secretion of IL-1β, TNF-α, and IL-6 in LPS-treated macrophages. mdpi.com In models of colitis, dietary supplementation with grape seed meal, rich in procyanidins, led to reduced production of pro-inflammatory cytokines. nih.gov

Table 1: Effects of this compound and Related Procyanidins on Pro-inflammatory Markers

Mediator/Cytokine Effect Cell/Animal Model Reference
Nitric Oxide (NO) Inhibition RAW 264.7 macrophages nih.govbiomol.com
Interleukin-1β (IL-1β) Inhibition LPS-treated macrophages mdpi.com
Tumor Necrosis Factor-alpha (TNF-α) Inhibition LPS-treated macrophages, PFOA-treated mice biointerfaceresearch.commdpi.com
Interleukin-6 (IL-6) Inhibition LPS-treated macrophages, PFOA-treated mice biointerfaceresearch.commdpi.com
Prostaglandin E2 (PGE2) Inhibition RAW264 cells nih.gov
Effects on Inflammasome Activation

The activation of the inflammasome, a multi-protein complex, is a critical step in the inflammatory response, leading to the maturation and secretion of pro-inflammatory cytokines like IL-1β. Procyanidins have been shown to modulate this process. Specifically, Procyanidin B2, a related compound, has been demonstrated to inhibit the activation of the NLRP3 inflammasome. chemfaces.comnih.gov

In human umbilical vein endothelial cells (HUVECs), Procyanidin B2 significantly suppressed the LPS-induced activation of the NLRP3 inflammasome, which subsequently inhibited caspase-1 activation and the secretion of IL-1β. nih.gov This was associated with the negative regulation of NLRP3 gene expression. nih.gov Furthermore, Procyanidin B2 was found to decrease the cytoplasmic pools of NLRP3 and pro-IL-1β, thereby limiting the components necessary for inflammasome assembly and the subsequent activation of caspase-1. chemfaces.com In lupus nephritis mouse models, therapeutic agents that down-regulate the NF-κB signaling pathway also reduce NLRP3 inflammasome activation and subsequently decrease serum and kidney levels of IL-1β, IL-6, and TNF-α. frontiersin.org Anemoside B4, another natural compound, has been shown to inhibit NLRP3 inflammasome activation by disrupting the NEK7-NLRP3 complex and suppressing NF-κB activation. nih.gov

Table 2: Effects of Procyanidins on Inflammasome Components

Component Effect Cell/Animal Model Reference
NLRP3 Inhibition of activation and gene expression Human umbilical vein endothelial cells, Macrophages chemfaces.comnih.gov
Pro-IL-1β Decreased cytoplasmic pools Human macrophages chemfaces.com
Caspase-1 Inhibition of activation Human umbilical vein endothelial cells, Human macrophages chemfaces.comnih.gov

Other Cellular Modulations

Downregulation of miR-106b and Upregulation of CDKN1A, p21

Research on grape seed procyanidin extract (GSE) has revealed its ability to modulate microRNAs (miRNAs) and their downstream targets involved in cell cycle regulation. GSE has been found to significantly down-regulate the expression of the oncomir miR-106b in various human lung cancer cell lines. researchgate.net This downregulation of miR-106b correlated with a decrease in cancer cell proliferation. researchgate.net

Concurrently, the reduction in miR-106b was associated with the upregulation of Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A) mRNA expression and its protein product, p21. researchgate.net p21 is a well-known cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. nih.gov The study further established a causal link by showing that transfection with a miR-106b mimic reversed the anti-proliferative effects of GSE and abrogated the GSE-induced upregulation of CDKN1A and p21. researchgate.net This indicates that the anti-cancer effects of GSE are, at least in part, mediated through the miR-106b/CDKN1A/p21 axis.

Suppression of TGF-β-Induced Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer invasion and metastasis. Grape seed proanthocyanidins (GSPs) have been shown to inhibit the migration and invasion of bladder cancer cells by reversing EMT. nih.gov This effect is mediated through the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key inducer of EMT. nih.govresearchgate.net

In bladder cancer cells, GSPs were found to inhibit the morphological changes associated with EMT that are typically induced by TGF-β. nih.gov They also prevented the TGF-β-induced upregulation of mesenchymal markers such as N-cadherin and vimentin, and the downregulation of the epithelial marker E-cadherin. nih.gov Mechanistically, GSPs were shown to inhibit the TGF-β-induced phosphorylation of Smad2/3, which are key downstream effectors of the TGF-β pathway. nih.gov This suggests that GSPs interfere with the canonical TGF-β signaling cascade to suppress EMT. The involvement of TGF-β in promoting EMT is a well-established concept in cancer biology. wjgnet.com

Modulation of Notch1 Pathway

The Notch signaling pathway is another critical regulator of cell fate, proliferation, and differentiation. genecards.org Dysregulation of this pathway is implicated in various diseases, including cancer. Procyanidin B2, 3,3'-di-O-gallate, a galloylated procyanidin dimer, has been shown to strongly suppress the activated Notch1 pathway. abmole.com This suppression was observed for both the constitutive activation of the pathway and the activation induced by Jagged1, a Notch1 ligand. abmole.com This finding suggests that certain procyanidins can directly interfere with Notch signaling, which may contribute to their anti-cancer properties.

Future Research Directions and Translational Perspectives

Elucidation of Comprehensive Mechanistic Pathways in Cellular Models

While procyanidins, in general, are known to possess antioxidant and anti-inflammatory properties, the specific molecular mechanisms of procyanidin (B600670) B4 3'-O-gallate remain largely underexplored. biointerfaceresearch.com Future research must prioritize the use of various in vitro cellular models to dissect its precise mode of action. Studies have shown that other procyanidin dimers and trimers can protect against oxidative stress in cell lines like PC12 and BRL-3A by modulating pathways such as the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway. mdpi.comnih.gov Investigating whether procyanidin B4 3'-O-gallate follows similar or distinct pathways is a crucial next step. This would involve quantifying its impact on key signaling proteins, gene expression, and the production of reactive oxygen species (ROS) and inflammatory mediators in cells relevant to various physiological and pathological conditions.

Development of Advanced Synthetic Methodologies for Isomer-Specific Studies

A significant hurdle in procyanidin research is the difficulty in obtaining pure, individual isomers. clockss.org The presence of numerous structurally similar compounds in natural extracts complicates the attribution of biological activity to a single molecule. clockss.org Therefore, the development of advanced and efficient synthetic methodologies is paramount.

Current synthetic approaches for galloyl-substituted procyanidins include condensation reactions using catalysts like TMSOTf and methods involving dicyclohexylcarbodiimide (B1669883) (DCC). clockss.orgresearchgate.net However, improving the yield and stereoselectivity of these reactions for this compound specifically is a key area for future research. A semisynthetic approach, where procyanidin-rich extracts are reacted with flavan-3-ols under acid catalysis, has also been explored for producing various dimeric procyanidins. acs.org Refining these and developing novel synthetic strategies will be essential to produce the quantities of pure this compound required for comprehensive biological testing.

High-Throughput Screening for Novel Biological Targets

To broaden the understanding of its therapeutic potential, high-throughput screening (HTS) assays should be employed to identify novel biological targets of this compound. This could involve screening the compound against large libraries of proteins, enzymes, and receptors to uncover previously unknown interactions. For instance, other procyanidins have been shown to interact with targets like DNA polymerase and cyclooxygenase-2 (COX-2). biointerfaceresearch.comclockss.org HTS could reveal if this compound has similar or unique targets, potentially opening up new avenues for its application in disease research.

Integration of Omics Technologies for Systems-Level Understanding

To gain a holistic view of the cellular response to this compound, the integration of "omics" technologies is essential. This includes genomics, transcriptomics, proteomics, and metabolomics. By analyzing the global changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with this compound, researchers can construct a comprehensive picture of its biological impact. This systems-level approach can help identify key pathways and networks modulated by this compound, moving beyond a single-target focus to a more complete understanding of its effects. The gut microbiota's role in metabolizing procyanidins into smaller phenolic acids also highlights the importance of metabolomic studies to understand the bioavailability and ultimate biological activity of the parent compound. biointerfaceresearch.com

Strategies for Overcoming Challenges in Analytical Purity and Yield for Research Applications

A significant bottleneck for research into specific procyanidins is the challenge of obtaining analytically pure compounds in sufficient quantities. clockss.org Natural sources often contain complex mixtures of similar procyanidins, making isolation difficult. clockss.org Future research should focus on developing and optimizing purification techniques.

High-speed countercurrent chromatography (HSCCC) has shown promise for the isolation of dimeric procyanidins. acs.org Further development of this and other chromatographic techniques, such as high-performance liquid chromatography (HPLC), is necessary. google.com Additionally, improving the efficiency of synthetic and semisynthetic methods, as discussed earlier, will be crucial for increasing the yield of pure this compound for research purposes. Addressing these challenges in purity and yield is a critical prerequisite for advancing the field and enabling robust and reproducible biological studies.

Q & A

Q. What analytical methods are recommended for characterizing the chemical structure of procyanidin B4 3'-O-gallate?

To confirm the structure, use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., –OH, C=O, C=C) and X-ray diffraction (XRD) to assess crystallinity . Nuclear magnetic resonance (NMR) is critical for resolving stereochemistry, particularly for distinguishing between epicatechin and catechin subunits. For galloylation analysis, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can detect molecular weight (730.62 g/mol) and fragmentation patterns .

Q. How can this compound be isolated from natural sources like grape seeds?

Optimize extraction using acidified methanol-water mixtures (e.g., 70% methanol, pH 2–3) to maximize polyphenol solubility . Post-extraction, employ column chromatography with Sephadex LH-20 or C18 reverse-phase resins for purification. Validate purity via thin-layer chromatography (TLC) with vanillin-sulfuric acid staining .

Q. What protocols ensure stability during storage and handling in laboratory settings?

Store lyophilized samples at –80°C under inert gas (e.g., nitrogen) to prevent oxidation. For aqueous solutions, add 0.1% ascorbic acid as an antioxidant and use amber vials to avoid photodegradation. Monitor degradation via UV-Vis spectroscopy (λ = 280 nm) .

Advanced Research Questions

Q. How can nanoparticle delivery systems enhance the bioavailability and bioactivity of this compound?

Use ionotropic gelation with alginate/chitosan (ALG/CS) nanoparticles (NPs) at a 0.2:1 ratio to achieve a positive zeta potential (+33.5 mV) and high encapsulation efficiency (93.5%) . Characterize NPs via TEM for spherical morphology (160–201 nm) and FTIR to confirm interactions between B4 3'-O-gallate and the polymer matrix. In vitro release studies under simulated gastrointestinal conditions show 72–78% retention of bioactivity, attributed to anomalous diffusion mechanisms .

Q. What experimental designs are effective for evaluating antioxidant mechanisms in cellular models?

Establish H₂O₂-induced oxidative stress in HepG2 cells (600 µM H₂O₂ reduces viability to 47.5% ). Pre-treat cells with B4 3'-O-gallate-loaded NPs (2.5–10 µg/mL) and assess viability via MTT assay . Compare with free B4 3'-O-gallate and empty NPs. Use DPPH and FRAP assays to quantify radical scavenging and iron-reducing capacity, respectively. Normalize data to vitamin C equivalents (VCE) and apply ANOVA with p < 0.05 significance thresholds .

Q. How can structural modifications (e.g., galloylation) influence this compound’s neuroprotective effects?

Compare B4 3'-O-gallate with non-galloylated analogs (e.g., procyanidin B4) in PC12 cell models of oxidative stress. Use flow cytometry to measure apoptosis and Western blotting to assess pathways like NF-κB or Nrf2. Structural analyses (e.g., molecular docking ) can predict binding affinities to antioxidant enzymes .

Q. What methodologies resolve contradictions in procyanidin bioactivity across studies?

Standardize variables such as:

  • Cell line specificity (e.g., HepG2 vs. SH-SY5Y).
  • Dose-response curves (non-linear effects at high concentrations).
  • NP formulation (ALG/CS ratios impact zeta potential and release kinetics ).
    Perform meta-analyses using PRISMA guidelines and report effect sizes with 95% confidence intervals.

Q. How can this compound be integrated into interdisciplinary research (e.g., food science and oncology)?

In food science, evaluate its role as a natural preservative via lipid oxidation assays (e.g., TBARS in meat models). In oncology, explore synergies with chemotherapeutics (e.g., doxorubicin) using Combinatorial Index (CI) calculations. For cross-disciplinary rigor, validate findings in ≥3 independent replicates and use multivariate statistical tools (e.g., PCA) .

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